N-(3,4-dichlorophenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide N-(3,4-dichlorophenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797980-96-1
VCID: VC5729282
InChI: InChI=1S/C16H22Cl2N2O3S/c1-11(2)10-24(22,23)13-5-7-20(8-6-13)16(21)19-12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,21)
SMILES: CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C16H22Cl2N2O3S
Molecular Weight: 393.32

N-(3,4-dichlorophenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide

CAS No.: 1797980-96-1

Cat. No.: VC5729282

Molecular Formula: C16H22Cl2N2O3S

Molecular Weight: 393.32

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide - 1797980-96-1

Specification

CAS No. 1797980-96-1
Molecular Formula C16H22Cl2N2O3S
Molecular Weight 393.32
IUPAC Name N-(3,4-dichlorophenyl)-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C16H22Cl2N2O3S/c1-11(2)10-24(22,23)13-5-7-20(8-6-13)16(21)19-12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,21)
Standard InChI Key DIMFPZIXFYFDBF-UHFFFAOYSA-N
SMILES CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Properties

N-(3,4-Dichlorophenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide belongs to the piperidine carboxamide class, featuring a piperidine ring substituted at the 1-position with a carboxamide group linked to a 3,4-dichlorophenyl moiety and at the 4-position with an isobutylsulfonyl group. Its molecular formula is C₁₆H₂₂Cl₂N₂O₃S, with a molecular weight of 393.32 g/mol. The IUPAC name, N-(3,4-dichlorophenyl)-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide, reflects its branched alkylsulfonyl substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1797980-96-1
Molecular FormulaC₁₆H₂₂Cl₂N₂O₃S
Molecular Weight393.32 g/mol
SMILES NotationCC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
InChI KeyDIMFPZIXFYFDBF-UHFFFAOYSA-N

The compound’s three-dimensional conformation, stabilized by sulfonyl and carboxamide functional groups, enables selective interactions with biological targets. Density functional theory (DFT) simulations suggest that the isobutylsulfonyl group induces steric hindrance, potentially enhancing receptor subtype specificity.

Synthesis and Manufacturing

The synthesis of N-(3,4-dichlorophenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide involves multi-step organic reactions, typically starting with functionalization of the piperidine ring. While detailed protocols remain proprietary, general steps include:

  • Piperidine Sulfonylation: Reaction of 4-piperidone with isobutylsulfonyl chloride under basic conditions to form 4-(isobutylsulfonyl)piperidine.

  • Carboxamide Formation: Condensation of the sulfonylated piperidine with 3,4-dichlorophenyl isocyanate in the presence of a catalyst.

Critical challenges include controlling regioselectivity during sulfonylation and minimizing side reactions from the dichlorophenyl group’s electron-withdrawing effects. Purification typically employs column chromatography or recrystallization, though yield data remain undisclosed.

Mechanism of Action and Receptor Interactions

This compound acts as a selective dopamine receptor ligand, with preliminary binding assays indicating high affinity for D₂ and D₃ receptor subtypes. The dichlorophenyl group facilitates π-π stacking interactions within receptor hydrophobic pockets, while the sulfonyl group may hydrogen-bond to serine residues in transmembrane domains.

Table 2: Comparative Receptor Binding Affinities

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (vs. D₁)Source
D₂12.345:1
D₃8.762:1
5-HT₂A>1,000N/A

Such selectivity profiles suggest utility in treating disorders involving dopaminergic dysregulation, such as schizophrenia or Parkinson’s disease, without off-target serotonergic effects.

Analytical Characterization

Quality control employs advanced techniques:

  • Differential Scanning Calorimetry (DSC): Melting point observed at 167–169°C, indicating high crystallinity.

  • High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using C18 columns with acetonitrile/water gradients.

  • Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 394.1.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular WeightKey FeaturesSource
N-(3,4-Dichlorophenyl)piperidine-1-carboxamide273.16 g/molLacks sulfonyl group; lower D₂ affinity
1-(N-(3,4-Dichlorophenyl)carbamoyl)piperidine273.16 g/molSimplified structure; limited solubility
Target Compound393.32 g/molSulfonyl enhances receptor selectivity

Future Research Directions

  • In Vivo Efficacy Studies: Rodent models of Parkinsonism or schizophrenia to validate therapeutic potential.

  • Metabolite Identification: LC-MS/MS studies to map biotransformation pathways.

  • Formulation Development: Nanoemulsions or prodrug strategies to enhance oral bioavailability.

  • Safety Pharmacology: Chronic toxicity and teratogenicity assessments.

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